5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a cyclopropylisoxazole moiety, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a 1,3-dipole and a dipolarophile react to form the isoxazole ring . The chloromethyl group can be introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce the use of toxic catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an amine derivative, while oxidation of the isoxazole ring can lead to the formation of oxazole derivatives .
Scientific Research Applications
5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A compound that acts as a GABAA receptor agonist and contains an isoxazole ring.
Ibotenic Acid: A neurotoxin that also features an isoxazole ring.
Uniqueness
5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole is unique due to its combination of a chloromethyl group, a cyclopropylisoxazole moiety, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H8ClN3O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4H2 |
InChI Key |
VZLGNOUWTFGSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CCl |
Origin of Product |
United States |
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